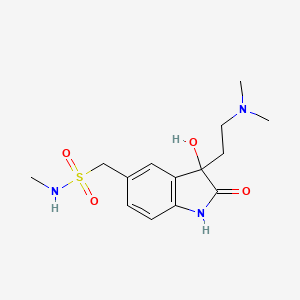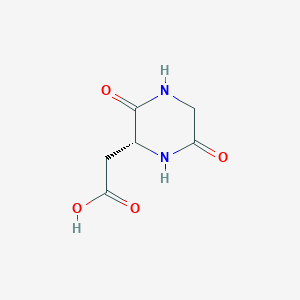![molecular formula C30H26O10 B13858903 [(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate](/img/structure/B13858903.png)
[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside is a specialized compound used primarily in biochemical research. It is a derivative of 4-methylumbelliferone and is often utilized as a fluorogenic substrate for the detection and quantification of β-galactosidase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside involves the protection of hydroxyl groups on the galactopyranoside moiety followed by benzoylation. The reaction typically starts with the galactopyranoside, which is protected using benzoyl chloride in the presence of a base such as pyridine. The protected intermediate is then reacted with 4-methylumbelliferone under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation but on a larger scale. This involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside primarily undergoes hydrolysis reactions. When exposed to β-galactosidase, the compound is cleaved to release 4-methylumbelliferone, which fluoresces under UV light .
Common Reagents and Conditions
Hydrolysis: β-galactosidase enzyme, aqueous buffer solutions.
Benzoylation: Benzoyl chloride, pyridine.
Protection/Deprotection: Various protecting groups and corresponding deprotecting agents.
Major Products
The major product of the enzymatic hydrolysis of 4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside is 4-methylumbelliferone, which is a fluorescent compound .
Scientific Research Applications
4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a substrate in enzymatic assays to study the activity of β-galactosidase.
Biology: Employed in the detection of β-galactosidase activity in various biological samples, including cell cultures and tissue extracts.
Medicine: Utilized in diagnostic assays to detect β-galactosidase deficiencies, which are associated with certain genetic disorders.
Industry: Applied in the quality control of products that require the monitoring of β-galactosidase activity.
Mechanism of Action
The compound acts as a substrate for β-galactosidase. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify the activity of β-galactosidase. The molecular target is the β-galactosidase enzyme, and the pathway involves the hydrolysis of the glycosidic bond in the substrate .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl β-D-galactopyranoside: Another fluorogenic substrate for β-galactosidase, but without the benzoyl protection.
4-Methylumbelliferyl β-D-galactopyranoside-6-sulfate sodium salt: A variant used for specific assays involving sulfate groups.
Uniqueness
4-Methylumbelliferyl 3,6-Di-O-benzoyl-Beta-D-galactopyranoside is unique due to its dual benzoyl protection, which can influence its solubility and stability, making it suitable for specific biochemical assays where these properties are advantageous .
Properties
Molecular Formula |
C30H26O10 |
|---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-4-benzoyloxy-3,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H26O10/c1-17-14-24(31)38-22-15-20(12-13-21(17)22)37-30-26(33)27(40-29(35)19-10-6-3-7-11-19)25(32)23(39-30)16-36-28(34)18-8-4-2-5-9-18/h2-15,23,25-27,30,32-33H,16H2,1H3/t23-,25+,26-,27+,30-/m1/s1 |
InChI Key |
YPPBFNSXLOAFDY-YCKHTCETSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5)O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)
![N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B13858841.png)




![4,4-Dimethyl-1-(3-nitro-phenyl)-2-[1,2,4]triazol-1-yl-pent-1-en-3-one](/img/structure/B13858873.png)

![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)



